molecular formula C10H16N2O B15055693 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine

Cat. No.: B15055693
M. Wt: 180.25 g/mol
InChI Key: AKEHHWOHPGUYOD-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine (CAS 1489588-00-2) is a nitrogen-containing heterocyclic compound with a molecular formula of C10H16N2O and a molecular weight of 180.251 g/mol . This pyrrolidine-3-amine derivative is a valuable building block in medicinal chemistry and pharmaceutical research. Compounds featuring the pyrrolidine core, such as this one, are of significant interest in the synthesis of pharmacologically important molecules . For instance, structurally related 1,5-substituted pyrrolidin-2-ones have been investigated as selective inhibitors for various biological targets, including histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . Furthermore, the furan-substituted pyrrolidine scaffold is a key structural motif found in compounds developed for antimicrobial research, particularly against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis . The presence of both the pyrrolidine amine and the methylfuran group makes this chemical a versatile intermediate for constructing complex nitrogen-containing polycyclic compounds of interest in drug discovery campaigns . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-3-4-10(13-7)8-5-12(2)6-9(8)11/h3-4,8-9H,5-6,11H2,1-2H3

InChI Key

AKEHHWOHPGUYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2N)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine contains several key structural elements that present distinct synthetic challenges:

  • A pyrrolidine core with N-methylation at position 1
  • A 5-methylfuran-2-yl substituent at position 4
  • A primary amine functionality at position 3
  • Two potential stereogenic centers at positions 3 and 4

The compound's structural complexity necessitates careful planning of synthetic strategies to ensure both regioselectivity and stereoselectivity. The presence of the reactive primary amine group further complicates the synthesis, often requiring protection/deprotection steps to prevent side reactions during key transformations.

Retrosynthetic Analysis

Several retrosynthetic approaches can be considered for this compound:

  • Formation of the pyrrolidine ring with pre-installed substituents
  • Functionalization of an existing pyrrolidine scaffold
  • Cross-coupling reactions to introduce the furan moiety
  • Reductive amination or reduction approaches for amine installation

Each approach offers distinct advantages and challenges, which will be analyzed in subsequent sections.

Pyrrolidine Ring Formation Strategies

Cyclization of Linear Precursors

A fundamental approach to accessing the pyrrolidine core involves the cyclization of appropriate linear precursors. Drawing from synthetic methods for related compounds, the formation of 1-methylpyrrolidine derivatives can be achieved through the cyclization of dicarboxylic acid derivatives with methylamine.

For instance, the synthesis of 1-methyl-3-pyrrolidinol demonstrates this approach through a ring closure reaction between malic acid and methylamine in toluene:

s1-1, adding toluene (solvent) into a reaction vessel, adding malic acid and 40% methylamine aqueous solution dropwise, stirring at 15°C for 0.5 h, heating to reflux, and carrying out water diversion reaction for 18 h;

This produces a cyclic intermediate that can be further functionalized to introduce the required substituents at positions 3 and 4. The cyclization typically proceeds through an initial amide formation followed by intramolecular condensation to form the five-membered ring.

Donor-Acceptor Cyclopropane Expansion

An alternative strategy involves the ring expansion of donor-acceptor cyclopropanes. In the synthesis of related 1,5-substituted pyrrolidin-2-ones, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with anilines under Lewis acid catalysis to form pyrrolidine derivatives:

When refluxing with 2 equivalents of acetic acid in toluene efficiently produced the corresponding pyrrolidin-2-one in a one-vessel operation.

This approach could be adapted for our target compound by using appropriately substituted cyclopropanes and amine nucleophiles, followed by further functionalization to install the furan and amine groups.

Reductive Cyclization Approaches

Reductive cyclization of suitable linear precursors represents another viable strategy. For example, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives involves condensation of 3-pyrroline-2-ones with aliphatic amines:

1,4,5-Trisubstituted pyrrolidine-2,3-dione derivatives were prepared from the above mentioned 2-pyrrolidinone derivatives and aliphatic amines, which exist in enamine form and are stabilized by an intramolecular hydrogen bond.

This methodology could be modified for our target compound by selecting appropriate precursors and reaction conditions to achieve the desired substitution pattern.

N-Methylation and Functionalization Strategies

N-Methylation Approaches

The introduction of the methyl group at the nitrogen position of the pyrrolidine ring can be accomplished through several methods. A common approach involves direct alkylation using methylating agents such as methyl iodide, dimethyl sulfate, or formaldehyde under reductive conditions.

In the synthesis of 1-methyl-3-pyrrolidinol, dimethyl sulfate was utilized as the methylating agent:

Under the condition of introducing nitrogen for protection, adding sodium borohydride and anhydrous tetrahydrofuran into a reaction bottle, cooling to 0°C, then dropwise adding dimethyl sulfate, controlling the temperature to be 0°C, carrying out heat preservation reaction, heating to 30°C after 1 h of reaction, reacting for 3 h.

Alternatively, reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride offers a milder approach for N-methylation, which may be advantageous when working with substrates containing sensitive functional groups.

Introduction of the 5-Methylfuran-2-yl Group

The installation of the 5-methylfuran-2-yl substituent at position 4 of the pyrrolidine ring represents a key synthetic challenge. Cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki-Miyaura coupling, offer effective strategies for introducing this heterocyclic moiety.

The synthesis of furan-containing building blocks can be accomplished using methods described for related compounds. For instance, the preparation of 5-methylfuran-2-yl boronic acid derivatives provides suitable coupling partners:

(5-Formylfuran-2-yl)boronic acid and methyl amine were dissolved in MeOH and 3 Å molecular sieves were added. The mixture was stirred at 20°C, where after the mixture was cooled to 0°C in an ice bath and added NaBH4 portion wise.

These boronic acid derivatives can then undergo Suzuki coupling with appropriately functionalized pyrrolidine derivatives containing a suitable leaving group (e.g., halide, triflate) at position 4.

Installation of the Amine Functionality

The amine group at position 3 can be introduced through various strategies, depending on the specific synthetic route chosen. Common approaches include:

  • Reduction of nitro groups : The conversion of nitro compounds to primary amines via catalytic hydrogenation represents a well-established method, as demonstrated in the synthesis of related heterocyclic compounds:
The nitro compounds were converted to the amines by catalytic hydrogenation.
  • Azide reduction : Introduction of an azide group followed by reduction (via Staudinger reaction or catalytic hydrogenation) offers a milder alternative for amine formation.

  • Reductive amination : For appropriately functionalized intermediates containing a carbonyl group at position 3, reductive amination with ammonia or a protected amine equivalent, followed by deprotection if necessary, provides access to the primary amine.

  • Gabriel synthesis : Introduction of phthalimide followed by hydrazinolysis represents another classical approach to primary amine formation.

Comprehensive Synthetic Routes

Route A: Pyrrolidine Formation and Sequential Functionalization

Based on the methodologies discussed above, a comprehensive synthetic route can be designed starting from pyrrolidine ring formation (Figure 1):

Step 1 : Ring closure reaction between malic acid and methylamine to form 3-hydroxy-1-methylpyrrolidinone intermediate.

Step 2 : Reduction of the carbonyl group to form 1-methyl-3-pyrrolidinol.

Step 3 : Conversion of the hydroxyl group to a suitable leaving group (e.g., triflate, mesylate).

Step 4 : Suzuki coupling with 5-methylfuran-2-ylboronic acid to introduce the furan moiety.

Step 5 : Conversion of the 3-position to an amine via appropriate functional group transformations.

Route B: Functionalized Precursor Cyclization

An alternative approach involves the cyclization of a pre-functionalized linear precursor (Figure 2):

Step 1 : Preparation of a suitably substituted dicarboxylic acid derivative containing the 5-methylfuran-2-yl group.

Step 2 : Reaction with methylamine to form an intermediate amide.

Step 3 : Cyclization to form the pyrrolidine ring with the furan substituent already in place.

Stereoselective Synthesis Considerations

Stereochemical Control Strategies

The presence of potentially stereogenic centers at positions 3 and 4 of the pyrrolidine ring necessitates consideration of stereochemical control in the synthesis of this compound. Several strategies can be employed to achieve stereoselectivity:

  • Substrate-controlled stereoselectivity : Utilizing existing stereogenic centers to influence the stereochemical outcome of subsequent transformations.

  • Reagent-controlled stereoselectivity : Employing chiral catalysts or reagents to induce stereoselectivity in key transformations.

  • Resolution of racemic mixtures : Separation of enantiomers through classical resolution or kinetic resolution techniques.

The introduction of the 5-methylfuran-2-yl group via cross-coupling reactions may proceed with diastereoselectivity due to the presence of a stereocenter at position 3, particularly if this position already contains a directing group such as a protected amine.

Diastereoselectivity in Furan Coupling

Analytical Methods and Characterization

Structural Verification Techniques

Confirmation of the structure of this compound requires comprehensive analytical characterization. Key analytical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR spectroscopy provide essential structural information. For related compounds, characteristic signals include:

    • Furan protons: 5.9-6.3 ppm (1H NMR)
    • Pyrrolidine ring protons: 1.8-3.5 ppm (1H NMR)
    • N-methyl group: ~2.3 ppm (1H NMR)
    • Primary amine protons: ~1.5-2.0 ppm (1H NMR, broad)
  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula, with an expected [M+H]+ peak at m/z 181.1336 for C10H16N2O.

  • Infrared Spectroscopy : Characteristic IR bands include N-H stretching (3300-3500 cm-1), C-H stretching (2800-3000 cm-1), and furan C=C stretching (1500-1600 cm-1).

  • X-ray Crystallography : For crystalline derivatives, X-ray crystallography provides definitive confirmation of the three-dimensional structure and stereochemistry.

Purity Assessment

The purity of synthesized this compound can be assessed using:

  • High-Performance Liquid Chromatography (HPLC) : Analytical HPLC using appropriate columns (e.g., C18 reverse phase) and solvent systems.

  • Gas Chromatography (GC) : For volatile derivatives or protected intermediates.

  • Elemental Analysis : Confirmation of elemental composition within acceptable limits (typically ±0.4% for C, H, and N).

  • Melting Point Determination : For crystalline derivatives, sharp melting points indicate high purity.

Purification Strategies

Chromatographic Methods

Purification of this compound and its synthetic intermediates can be accomplished through various chromatographic techniques:

  • Flash Column Chromatography : Utilizing silica gel or alumina as stationary phases and appropriate solvent systems. For related 2-aminofurans, purification conditions have been reported:
The reaction mixture was concentrated under reduced pressure, and the crude material was purified by column chromatography using hexane/ethyl acetate (9:1) to yield the product.
  • Preparative HPLC : For challenging separations, particularly for final-stage purification.

  • Thin-Layer Chromatography (TLC) : For monitoring reactions and optimizing purification conditions.

Crystallization and Recrystallization

For crystalline intermediates or derivatives, crystallization and recrystallization provide effective purification methods. In the synthesis of related compounds, recrystallization conditions have been described:

Adding propanol, heating to 85°C, refluxing to dissolve oily substances, naturally cooling to 30°C, dropwise adding n-heptane, continuously cooling to 5°C, and performing suction filtration to obtain the purified product.

Distillation and Extraction

For volatile intermediates or the final compound, distillation under reduced pressure can provide effective purification. Extraction techniques, particularly acid-base extraction, can be utilized to separate amine-containing compounds from neutral impurities:

Concentrating to remove tetrahydrofuran, extracting the reaction solution with ethyl acetate for 3 times, combining ethyl acetate phases, concentrating to dryness, and distilling under reduced pressure to obtain the purified product.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability Assessment

Table 2 presents a comparative analysis of the major synthetic routes discussed, evaluating their efficiency, scalability, and overall suitability for preparing this compound.

Table 2: Comparative Analysis of Synthetic Routes

Synthetic Route Number of Steps Estimated Overall Yield Stereoselectivity Scalability Key Advantages Key Limitations
Route A: Sequential Functionalization 5-6 15-25% Moderate to Good Good Well-established reactions, Easier intermediate purification Multiple steps, Potential yield losses
Route B: Functionalized Precursor Cyclization 4-5 20-30% Limited to Moderate Moderate Fewer steps, Pre-installed substituents Challenging precursor synthesis, Limited precedent
Direct Cross-Coupling Approach 3-4 10-20% Poor to Moderate Limited Shorter synthetic sequence Challenging selectivity, Limited substrate scope

Key Considerations for Route Selection

Several factors should be considered when selecting a synthetic route for this compound:

  • Starting Material Availability : Routes utilizing readily available, inexpensive starting materials offer practical advantages.

  • Functional Group Compatibility : The presence of reactive functional groups (particularly the amine) necessitates careful consideration of protecting group strategies.

  • Stereochemical Requirements : If specific stereoisomers are desired, routes offering better stereochemical control should be prioritized.

  • Scale-Up Potential : For larger-scale synthesis, routes avoiding hazardous reagents, extreme conditions, or challenging purifications are preferred.

  • Overall Yield : The cumulative yield across all steps significantly impacts the efficiency and cost-effectiveness of the synthesis.

Based on these considerations, Route A (Sequential Functionalization) offers the most balanced approach, with established precedents for key transformations and good potential for stereochemical control.

Chemical Reactions Analysis

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidine or furan rings. Common reagents include halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine with analogous pyrrolidine- and amine-containing derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications References
This compound Pyrrolidine - 1-Methyl
- 4-(5-methylfuran-2-yl)
Hypothesized CNS activity (structural analogy)
[1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine Pyrrolidine - 1-(4-Aminophenyl)
- 3-Dimethylamine
Intermediate for dopamine receptor ligands
Pyrrolidin-3-amine derivatives (Series 3 in ) Pyrrolidine Bioisosteric replacement of piperazine Antiseizure agents (improved BBB permeability)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine - 2-Methoxy
- 6-Amine
Kinase inhibition (preclinical studies)
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine derivatives Benzimidazole - Trifluoromethyl-triazole
- Pyridinyloxy
Anticancer (kinase inhibitors)

Key Observations

Structural Flexibility vs. Rigidity :

  • The pyrrolidine core in this compound allows for greater conformational adaptability compared to rigid aromatic systems like bipyridine (e.g., 5-(2-methoxypyridin-3-yl)pyridin-2-amine) . This flexibility may enhance binding to dynamic protein pockets but could reduce selectivity.

Substituent Effects on Bioactivity: The 5-methylfuran-2-yl group introduces moderate lipophilicity (clogP ~2.1 estimated), which may improve blood-brain barrier penetration compared to polar analogs like [1-(4-aminophenyl)pyrrolidin-3-yl]dimethylamine . However, it lacks the electron-withdrawing trifluoromethyl groups seen in kinase-targeted benzimidazole derivatives, which enhance target affinity .

Comparison with Piperazine/Pyrrolidine Bioisosteres: Replacement of piperazine with pyrrolidin-3-amine (as in Series 3, ) reduces basicity (pKa ~8.5 vs. The furan substituent in the target compound may further modulate this property.

Synthetic Accessibility: The compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for [1-(4-aminophenyl)pyrrolidin-3-yl]dimethylamine . However, the furan moiety may require protective group strategies to avoid side reactions.

Biological Activity

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring substituted with a methyl group and an amine group, as well as a furan ring. This combination of functional groups contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is C10H14N2OC_{10}H_{14}N_2O with a molecular weight of approximately 178.23 g/mol. Its structure facilitates various chemical interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. The mechanism of action involves binding to specific molecular targets, which may alter their activity and influence downstream signaling pathways. This positions the compound as a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Antimicrobial Properties

Studies have shown that this compound exhibits potential antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations. The exact mechanism behind this antimicrobial action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antiproliferative Activity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. For example, a study reported that concentrations as low as 10 µM resulted in significant reductions in cell viability in breast cancer cell lines.
  • Neuroprotective Effects : Another case study explored the neuroprotective properties of this compound in models of neurodegeneration. Results suggested that it may reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
1-MethylpyrrolidineC5H11N85.15 g/molMild neuroprotective effects
5-MethylfurfuralC6H6O2126.11 g/molAntimicrobial properties
4-(5-Methylfuran-2-yl)pyrrolidineC10H13N149.22 g/molAnticancer activity

This table highlights how structural variations impact biological activities, emphasizing the unique position of this compound in medicinal chemistry.

Ongoing Research and Future Directions

Current research is focused on elucidating the specific molecular targets of this compound and its potential therapeutic applications. Further studies are required to explore its pharmacokinetics and toxicity profiles to assess its viability as a drug candidate.

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